3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes both hydrazinylidene and oxocyclohexa-diene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with a suitable cyclohexa-diene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid stands out due to its unique combination of hydrazinylidene and oxocyclohexa-diene moieties.
Properties
CAS No. |
26203-28-1 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(22)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(9-12)15(20)21/h3-9,19H,2H2,1H3,(H,20,21) |
InChI Key |
DCDQWPCLRKGQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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